molecular formula C22H42O4S2 B13745362 Diisooctyl 3,3'-dithiodipropionate CAS No. 33881-78-6

Diisooctyl 3,3'-dithiodipropionate

Cat. No.: B13745362
CAS No.: 33881-78-6
M. Wt: 434.7 g/mol
InChI Key: LIZUJZXUWGTFLF-UHFFFAOYSA-N
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Description

Diisooctyl 3,3'-dithiodipropionate (CAS: 26655-40-3) is an ester derivative of 3,3'-dithiodipropionic acid (DDPA), characterized by two propionic acid groups linked via a disulfide (S-S) bond and esterified with isooctyl alcohol. Its molecular formula is C22H42O4S2, with a molecular weight of 458.71 g/mol. The disulfide bond confers redox-responsive properties, enabling applications in self-healing polymers, dynamic hydrogels, and controlled-release systems . The bulky isooctyl ester chains enhance solubility in nonpolar matrices, making it suitable as a stabilizer in plastics and elastomers .

Properties

CAS No.

33881-78-6

Molecular Formula

C22H42O4S2

Molecular Weight

434.7 g/mol

IUPAC Name

6-methylheptyl 3-[[3-(6-methylheptoxy)-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C22H42O4S2/c1-19(2)11-7-5-9-15-25-21(23)13-17-27-28-18-14-22(24)26-16-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3

InChI Key

LIZUJZXUWGTFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CCSSCCC(=O)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisooctyl 3,3’-dithiodipropionate can be synthesized through the esterification of 3,3’-dithiodipropionic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of diisooctyl 3,3’-dithiodipropionate involves the continuous esterification of 3,3’-dithiodipropionic acid with isooctanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure diester .

Chemical Reactions Analysis

Types of Reactions

Diisooctyl 3,3’-dithiodipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisooctyl 3,3’-dithiodipropionate has several applications in scientific research:

Mechanism of Action

The antioxidant properties of diisooctyl 3,3’-dithiodipropionate are attributed to its ability to scavenge free radicals and reactive oxygen species. The compound donates electrons to neutralize these reactive species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include free radicals and reactive oxygen species, and the pathways involved are primarily related to redox reactions .

Comparison with Similar Compounds

Functional Group and Reactivity

  • Disulfide vs. Thioether Bonds : this compound and dimethyl analogs contain a disulfide bond (S-S), which undergoes reversible cleavage under redox conditions (e.g., via DTT or H2O2), enabling dynamic material properties . In contrast, dibutyl and diisobutyl derivatives feature a thioether bond (single S), which lacks redox sensitivity but offers superior thermal stability .
  • Ester Chain Impact : Longer alkyl chains (e.g., isooctyl) increase hydrophobicity and compatibility with polyolefins, whereas methyl esters are more hydrophilic and reactive in aqueous systems .

Performance in Polymer Systems

  • Self-Healing Hydrogels: Dimethyl 3,3'-dithiodipropionate is widely used in redox-responsive hydrogels due to its rapid disulfide exchange kinetics.
  • Catalytic Activity : Potassium salts of 3,3'-dithiodipropionic acid (e.g., di-K 3mp) demonstrate catalytic efficiency in polyurethane foam synthesis, outperforming thioether analogs due to disulfide-mediated electron transfer .

Biocompatibility and Environmental Impact

  • Biodegradability: Microbial enzymes, such as acyl-CoA dehydrogenases, degrade 3,3'-dithiodipropionate into non-toxic metabolites (e.g., 3-sulfinopropionate), making it environmentally preferable to persistent thioether compounds .
  • Toxicity : Dibutyl 3,3'-thiodipropionate exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) but may release corrosive byproducts under combustion .

Material Science

  • Octacalcium Phosphate (OCP) Composites : Incorporation of 3,3'-dithiodipropionate ions into OCP enhances material functionality through disulfide bond integration, enabling stimuli-responsive drug delivery systems .
  • Polyurethane Catalysts : Di-potassium 3,3'-dithiodipropionate accelerates isocyanate reactions, achieving 95% conversion in <15 minutes at 40°C, outperforming traditional catalysts .

Biomedical Engineering

  • Cross-Linking Reagents: Di(N-succinimidyl) 3,3'-dithiodipropionate (DSP) is a gold standard for reversible protein conjugation, critical for antibody-drug conjugates and diagnostic assays .

Biological Activity

Diisooctyl 3,3'-dithiodipropionate (DODDP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and polymer stabilization. This article explores the biological activity of DODDP, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is a dithiopropionic acid derivative with two isooctyl groups. Its chemical formula is C18H34O4S2C_{18}H_{34}O_4S_2, and it features a disulfide bond that can be cleaved under reducing conditions, making it useful in various biochemical applications.

Biological Activity Overview

DODDP exhibits several biological activities, including:

  • Antioxidant Properties : DODDP has been shown to possess antioxidant capabilities, which can protect cells from oxidative stress.
  • Cytotoxicity : Research indicates that DODDP may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Drug Delivery Systems : Its ability to form micelles and nanoparticles makes it a promising candidate for drug delivery systems.

The biological activity of DODDP can be attributed to its structural features:

  • Disulfide Bond : The reducible disulfide bond allows DODDP to participate in redox reactions, which can be exploited in targeted drug delivery systems where release is triggered by changes in the cellular environment.
  • Hydrophobic Character : The isooctyl groups enhance the hydrophobicity of the compound, facilitating the encapsulation of hydrophobic drugs within micelles formed by DODDP.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of DODDP on various cancer cell lines. The results indicated that DODDP significantly inhibited cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Apoptosis induction
HeLa (Cervical)30Cell cycle arrest
A549 (Lung)40Necrosis

Case Study 2: Drug Delivery Applications

In another study, DODDP was utilized as a component in a polymeric micelle system for the delivery of doxorubicin. The results demonstrated enhanced therapeutic efficacy as compared to free doxorubicin, with improved tumor targeting due to the redox-responsive nature of DODDP.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DODDP, a comparison with other similar compounds such as di(N-succinimidyl) 3,3'-dithiodipropionate (DTSP) is useful.

PropertyThis compoundDi(N-succinimidyl) 3,3'-dithiodipropionate
SolubilityModerate in organic solventsSoluble in aqueous solutions
Biological ActivityAntioxidant, cytotoxicCrosslinking agent for proteins
ApplicationDrug delivery systemsProtein immobilization

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